- Application of N-benzyl prochloraz derivant as polymyxin antibiotic synergist, China, , ,
Cas no 93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol)

93497-08-6 structure
Nombre del producto:4-(4-Chlorophenoxy)phenylmethanol
Número CAS:93497-08-6
MF:C13H11ClO2
Megavatios:234.678242921829
MDL:MFCD11190406
CID:1982406
PubChem ID:13384254
4-(4-Chlorophenoxy)phenylmethanol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenemethanol, 4-(4-chlorophenoxy)-
- 4-(4-chlorophenoxy)Benzenemethanol
- 4-(4-chlorophenoxy)benzyl alcohol
- 4-(4-Chlorophenoxy)benzenemethanol (ACI)
- [4-(4-Chloro-phenoxy)-phenyl]-methanol
- DA-22554
- MFCD11190406
- [4-(4-chlorophenoxy)phenyl]methanol
- SB40065
- CS-0340778
- (4-(4-Chlorophenoxy)phenyl)methanol
- SCHEMBL20591074
- 93497-08-6
- 4-(4-Chlorophenoxy)phenylmethanol
-
- MDL: MFCD11190406
- Renchi: 1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
- Clave inchi: KJGZOJJWQRGHCL-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(OC2C=CC(CO)=CC=2)=CC=1
Atributos calculados
- Calidad precisa: 234.0447573g/mol
- Masa isotópica única: 234.0447573g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 194
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 29.5Ų
4-(4-Chlorophenoxy)phenylmethanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-25g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 25g |
¥34958.27 | 2025-01-22 | |
TRC | C995480-10mg |
[4-(4-Chlorophenoxy)phenyl]methanol |
93497-08-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A019120074-1g |
(4-(4-Chlorophenoxy)phenyl)methanol |
93497-08-6 | 95% | 1g |
$400.00 | 2023-08-31 | |
eNovation Chemicals LLC | Y1127276-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 95% | 1g |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127276-500mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 95% | 500mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-250mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
A2B Chem LLC | AH96842-5mg |
(4-(4-Chlorophenoxy)phenyl)methanol |
93497-08-6 | 90% | 5mg |
$136.00 | 2024-07-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-500mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 500mg |
¥1731.3 | 2025-01-22 | |
abcr | AB535884-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol; . |
93497-08-6 | 1g |
€540.40 | 2024-08-02 |
4-(4-Chlorophenoxy)phenylmethanol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Borane Solvents: Dimethyl sulfide
Referencia
- Analogs of clofibrate and clobuzarit containing fluorine in the side chainsEuropean Journal of Medicinal Chemistry, 1984, 19(3), 205-14,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water
1.2 Reagents: Sodium sulfate Solvents: Water
Referencia
- Preparation of thiazole compounds as activators of soluble guanylate cyclase, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Application of n-benzylimidazolecarboxamide derivatives as synergist for polymyxin antibiotics, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Referencia
- Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulenceEuropean Journal of Medicinal Chemistry, 2020, 185,,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Malachite Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C
Referencia
- Copper promoted synthesis of diaryl ethersChemistry Preprint Server, 2002, 1, 1-8,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolideLetters in Drug Design & Discovery, 2022, 19(4), 263-268,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate decahydrate
1.2 Reagents: Sodium sulfate decahydrate
Referencia
- Preparation of glycalpyramide derivatives and their application as anticoccidial medicine, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C
Referencia
- Copper promoted synthesis of diaryl ethersNew Journal of Chemistry, 2004, 28(11), 1390-1393,
4-(4-Chlorophenoxy)phenylmethanol Raw materials
- 4-Bromobenzaldehyde
- 4-(4-Chlorophenoxy)benzaldehyde
- Methyl 4-(4-chlorophenoxy)benzoate
- 4-Bromobenzyl alcohol
4-(4-Chlorophenoxy)phenylmethanol Preparation Products
4-(4-Chlorophenoxy)phenylmethanol Literatura relevante
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93497-08-6)4-(4-Chlorophenoxy)phenylmethanol

Pureza:99%/99%/99%/99%/99%
Cantidad:1g/5g/25g/500mg/250mg
Precio ($):327.0/1306.0/4381.0/217.0/163.0